molecular formula C15H23NO4S B14193636 {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid CAS No. 922714-89-4

{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid

Cat. No.: B14193636
CAS No.: 922714-89-4
M. Wt: 313.4 g/mol
InChI Key: ZMKRYXXEHGLZSG-UHFFFAOYSA-N
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Description

{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its aromatic properties and stability. The compound features an octylcarbamoyl group attached to the thiophene ring, which is further linked to an acetic acid moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Octylcarbamoyl Group: This step involves the reaction of the thiophene derivative with octyl isocyanate under suitable conditions to form the octylcarbamoyl-substituted thiophene.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the thiophene derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives or other reduced forms of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of sulfur-containing heterocycles.

    Industry: Used in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring can participate in π-π interactions, while the octylcarbamoyl group can enhance its lipophilicity, facilitating membrane permeability. The acetic acid moiety can form hydrogen bonds with target molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-acetic acid: Another isomer of thiophene acetic acid with similar properties but different substitution patterns.

    Thiophene-3-acetic acid: A precursor to various functionalized derivatives of polythiophene.

    Thiazole derivatives: Compounds with a similar sulfur-containing heterocycle but with a nitrogen atom in the ring.

Uniqueness

{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid is unique due to the presence of the octylcarbamoyl group, which imparts distinct lipophilic properties and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

922714-89-4

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

2-[5-(octylcarbamoyl)thiophen-3-yl]oxyacetic acid

InChI

InChI=1S/C15H23NO4S/c1-2-3-4-5-6-7-8-16-15(19)13-9-12(11-21-13)20-10-14(17)18/h9,11H,2-8,10H2,1H3,(H,16,19)(H,17,18)

InChI Key

ZMKRYXXEHGLZSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=CS1)OCC(=O)O

Origin of Product

United States

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